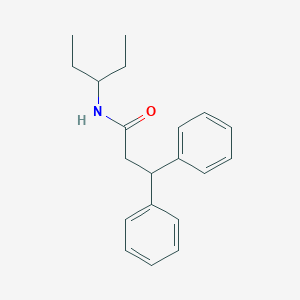![molecular formula C11H12ClN3O2S2 B215780 N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ACT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACT belongs to the class of thiadiazole derivatives and has shown promising results in scientific research studies.
Wirkmechanismus
The mechanism of action of ACT is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. ACT has shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, ACT has shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells. ACT has also shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
ACT has shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that ACT inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, ACT has shown to inhibit the expression of COX-2 and LOX in various cell lines. In vivo studies have shown that ACT reduces inflammation and pain in animal models of arthritis. Furthermore, ACT has shown to inhibit the growth of cancer cells in vitro and in vivo. ACT has also shown to inhibit the formation of amyloid-beta plaques in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
ACT has various advantages and limitations for lab experiments. One advantage is that it has shown to be a potent inhibitor of various enzymes and receptors, making it a viable compound for scientific research studies. Additionally, the synthesis of ACT has been optimized to increase yield and purity, making it a readily available compound for scientific research studies. One limitation is that the mechanism of action of ACT is not fully understood, making it difficult to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans.
Zukünftige Richtungen
There are various future directions for the study of ACT. One future direction is to further investigate the mechanism of action of ACT, to determine its exact effects on the body. Additionally, further studies are needed to determine the safety and efficacy of ACT in humans. Furthermore, ACT has shown to have potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of ACT involves the reaction of 5-amino-2-acetylthiophene with chloroacetic acid to form 5-acetyl-2-(chloromethyl)thiophene. This intermediate then undergoes a reaction with thiosemicarbazide to form the final product, N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. The synthesis of ACT has been optimized to increase yield and purity, making it a viable compound for scientific research studies.
Wissenschaftliche Forschungsanwendungen
ACT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, ACT has shown promising results as an anti-inflammatory and analgesic agent. ACT has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, ACT has been studied for its potential use in the treatment of Alzheimer's disease, as it has shown to inhibit the formation of amyloid-beta plaques in vitro.
Eigenschaften
Produktname |
N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
Molekularformel |
C11H12ClN3O2S2 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
N-[4-acetyl-5-(5-chlorothiophen-2-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-6(16)13-10-14-15(7(2)17)11(3,19-10)8-4-5-9(12)18-8/h4-5H,1-3H3,(H,13,14,16) |
InChI-Schlüssel |
JGNDUWAOYZTXLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
Kanonische SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)



![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)

